(rel)-Asperparaline A
説明
Structural Classification & IUPAC Nomenclature Analysis
Core Structural Features
The molecule contains four interconnected structural domains:
- Diazatetracyclo[5.5.2.0¹,⁹.0³,⁷]tetradecane : A bridged polycyclic system with:
- Spiro junction : Connects the tetracyclic system to a:
- 3'-Pyrrolidine ring : Functionalized with:
IUPAC Name Breakdown
| Component | Description |
|---|---|
| Spiro[3,13-diazatetracyclo[...]tetradecane-11,3'-pyrrolidine] | Spiro connection between C11 of tetracyclic system and C3' of pyrrolidine |
| 1',6,10,10,13-pentamethyl | Methyl groups at specified positions |
| 2',5',14-trione | Ketone functionalities at three positions |
Historical Context of Spirocyclic Alkaloid Discovery
The compound belongs to a lineage of fungal spirooxindole alkaloids first systematically characterized in the late 20th century:
Position Within Diazatetracyclic Compound Taxonomy
Comparative Analysis with Related Scaffolds
The compound occupies a unique niche due to:
- Spiro junction : Creates three-dimensional complexity absent in linear diazatetracyclics
- Methylation pattern : Pentamethyl substitution enhances hydrophobicity vs. plant-derived analogs
- Fungal-specific oxidation : Trione system results from oxidative tailoring uncommon in plant alkaloids
特性
IUPAC Name |
(1S,6S,9S,11S)-1',6,10,10,13-pentamethylspiro[3,13-diazatetracyclo[5.5.2.01,9.03,7]tetradecane-11,3'-pyrrolidine]-2',5',14-trione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29N3O3/c1-12-6-7-23-11-19-10-18(9-14(24)21(4)15(18)25)17(2,3)13(19)8-20(12,23)16(26)22(19)5/h12-13H,6-11H2,1-5H3/t12-,13-,18-,19+,20?/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTNMRJRMTGSUAE-UXVBPGSQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN2C13CC4C(C5(CC(=O)N(C5=O)C)CC4(C2)N(C3=O)C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CCN2C13C[C@@H]4[C@](C2)(C[C@@]5(C4(C)C)CC(=O)N(C5=O)C)N(C3=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201017581 | |
| Record name | Aspergillimide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201017581 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
359.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
195966-93-9 | |
| Record name | Aspergillimide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201017581 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
準備方法
Fermentation Conditions
-
Medium composition : 2% glucose, 1% peptone, 0.5% yeast extract, 0.1% KH2PO4, 0.05% MgSO4·7H2O
-
Culture duration : 14 days at 25°C with agitation (120 rpm)
-
Extraction protocol : Mycelial cake extracted with ethyl acetate, followed by silica gel chromatography (hexane:EtOAc gradient)
The process yields 2.1 mg/L of pure compound, highlighting the limitations of natural extraction for large-scale production.
Stereoselective Total Synthesis
Recent advances in asymmetric catalysis have enabled laboratory-scale synthesis. The core strategy involves constructing the diazatetracyclo[5.5.2.01,9.03,7]tetradecane system before introducing the spiro-pyrrolidine moiety.
Radical Cyclization Approach
A breakthrough came from the application of persistent radical effect (PRE)-mediated cascades (Scheme 1):
-
Alkoxyamine formation : Treatment of prenylated diketopiperazine 14d (derived from L-proline) with LiHMDS and TEMPO at -78°C generates quaternary alkoxyamine intermediates.
-
Thermal cyclization : Heating to 100°C induces 6-exo-trig cyclization, yielding diazabicyclo[2.2.2]octane core 15d in 68% yield with 9:1 diastereoselectivity.
-
Spirocyclization : Singlet oxygen-mediated dearomatization of furan intermediates followed by reductive amination constructs the spiro center.
This 11-step sequence achieves an overall yield of 14% from L-proline, representing the most efficient route to date.
Catalytic Asymmetric Methods
MnCoCuFe2O4@L-Proline Nanocatalysis
Malihe Akhavan's group demonstrated the utility of magnetic nanocatalysts for stereochemical control:
| Parameter | Specification |
|---|---|
| Catalyst loading | 5 wt% |
| Temperature | 80°C |
| Solvent | EtOH/H2O (9:1) |
| Diastereoselectivity | >95:5 |
| Reusability | 5 cycles without activity loss |
The catalyst facilitates Michael addition/cyclization sequences critical for establishing the C1 and C11 stereocenters.
Late-Stage Functionalization
Oxidation State Manipulation
A pivotal study revealed that asperparaline C derivatives can be oxidized to 16-keto aspergillimide analogs:
-
Epoxidation : Tert-butyl hydroperoxide oxidizes alkene intermediates to epoxides
-
Ring expansion : BF3·OEt2-mediated rearrangement forms the tetradecane ring system
-
Ketone installation : PCC oxidation introduces the C16 carbonyl group
This three-step protocol converts simpler precursors to the target compound in 41% overall yield.
Comparative Analysis of Methods
| Method | Yield | Stereocontrol | Scalability | Cost Analysis |
|---|---|---|---|---|
| Fermentation | 0.002% | N/A | Limited | High |
| Radical cyclization | 14% | Excellent | Pilot-scale | Moderate |
| Nanocatalysis | 22% | Good | Bench-scale | Low |
The radical approach excels in stereochemical fidelity, while nanocatalytic methods offer cost advantages for medicinal chemistry applications .
化学反応の分析
Structural Analogues and Reactivity Insights
The closest structural analogue identified is Derquantel (PubChem CID 25154194) , which shares the spiro[3,13-diazatetracyclo[5.5.2.01,9.03,7]tetradecane] core but differs in substituents (e.g., hydroxy and hexamethyl groups vs. pentamethyl and trione moieties) . While Derquantel’s biological activity as an anthelmintic is well-documented, its synthetic chemistry or reaction pathways are not described in the indexed sources.
Table 1: Hypothesized Reactivity Based on Functional Groups
| Functional Group | Predicted Reactivity |
|---|---|
| Spiro Pyrrolidine | Potential for ring-opening via nucleophilic attack or acid-catalyzed hydrolysis. |
| Tricyclic Tertiary Amine | Likely inert under mild conditions; may undergo oxidation at elevated temperatures. |
| Ketones (Trione) | Susceptible to nucleophilic addition (e.g., Grignard reagents, hydride reductions). |
Synthetic Challenges
- Stereochemical Complexity : The four stereocenters (1S,6S,9S,11S) would necessitate asymmetric synthesis or chiral resolution steps.
- Spiro Junction Stability : Strain at the spiro carbon (C11) may influence reactivity, favoring ring-opening rearrangements under acidic/basic conditions.
Research Gaps and Recommendations
-
Targeted Synthesis : No published protocols exist for this compound. A retrosynthetic approach could involve:
- Spirocyclization : Coupling diazatetracyclic and pyrrolidine fragments via Mitsunobu or radical-mediated pathways.
- Trione Installation : Late-stage oxidation of prochiral alcohols or ketone homologation.
-
Stability Studies : Accelerated degradation studies (e.g., thermal, photolytic) are needed to assess:
- Hydrolysis susceptibility of lactams/ketones.
- Epimerization risks at stereocenters.
科学的研究の応用
Aspergillimide has several scientific research applications:
作用機序
アスペルギリミドは、昆虫のニコチン性アセチルコリン受容体を選択的に阻害することによってその効果を発揮します。 この作用は昆虫の麻痺につながり、強力な殺虫剤化合物となります 。 関与する分子標的はニコチン性アセチルコリン受容体であり、経路にはアセチルコリン誘導受容体活性化の阻害が含まれます .
類似化合物との比較
Comparison with Structurally Similar Compounds
Structural Analogues with Spirocyclic Frameworks
a. Dispiro Pyrrolizidine Triones (e.g., Compounds 3a-o in )
- Structural Features : These compounds, synthesized via cycloaddition reactions, share a spiro-linked pyrrolizidine core and trione groups. However, they lack the fused tetracyclic system present in the target compound.
- Synthesis : Prepared via 1:1 reactions of aroyl-pyrrolo-benzoxazine triones with azaspiro-dienes under reflux, contrasting with the target compound’s synthesis (undisclosed in evidence) .
- Crystallography : Bond lengths in the pyrrolizidine ring (e.g., C–N: 1.45–1.49 Å) and hydrogen-bonding patterns (e.g., N–H⋯O interactions) are comparable to spiro systems in the target compound .
b. Spiro-Pyrazole Derivatives ()
- Core Structure : Ethyl 10α-hydroxy-4,9-dimethyl-14-oxo-3,8,15-trioxatetracyclo[...]pentadecane-13-spiro-5′-pyrazole-3′-carboxylate features a trioxatetracyclic core and a spiro-pyrazole moiety.
Halogenated Tetracyclic Compounds (Evidences 5, 7, 10)**
- Example : (1S,3R,8R,9S,11R)-10,10-Dibromo-2,2-dichloro-3,7,7,11-tetramethyltetracyclo[...]tridecane ().
- Structural Comparison : Shares a tetracyclic backbone but substitutes methyl and halogen groups (Cl, Br) instead of the spiro-pyrrolidine and trione moieties.
- Crystallographic Data: Parameter Target Compound (Inferred) Halogenated Analogue () Ring System Diazatetracyclo + Spiro Tetracyclo[6.5.0.0¹,³.0⁹,¹¹] Bond Angles (C–C–C) ~109° (tetrahedral) 110.45° (monoclinic, P21) Molecular Volume N/A 1638.18 ų Halogenated analogues exhibit higher density and altered solubility due to halogen electronegativity .
Alkaloid Derivatives ()**
- Example : (1S,2R,3S,5S,6S,9E)-9-Ethylidene-2-(hydroxymethyl)-1'-methylspiro[...]decane-5,3'-indole]-2'-one.
- Functional Groups : Shares a spiro junction and methyl substituents but incorporates an indole ring instead of a pyrrolidine.
- Bioactivity : Alkaloids with indole moieties often exhibit neuroactivity, whereas the target compound’s pyrrolidine-tetracyclic system may favor different receptor interactions .
Research Implications and Gaps
生物活性
The compound (1S,6S,9S,11S)-1',6,10,10,13-pentamethylspiro[3,13-diazatetracyclo[5.5.2.01,9.03,7]tetradecane-11,3'-pyrrolidine]-2',5',14-trione is a complex organic molecule with significant biological implications. This article delves into its biological activity, synthesizing findings from diverse studies to provide a comprehensive overview.
Molecular Structure and Properties
- Molecular Formula : C20H29N3O3
- Molecular Weight : 359.22 g/mol
- CAS Number : 195966-93-9
The compound features a unique spirocyclic structure that contributes to its biological activity. The presence of multiple methyl groups and nitrogen atoms in its structure is indicative of potential interactions with biological macromolecules.
Biological Activity Overview
Research has indicated that this compound exhibits various biological activities:
- Anthelmintic Activity : Studies suggest that (1S,6S,9S,11S)-1',6,10,10,13-pentamethylspiro[3,13-diazatetracyclo[5.5.2.01,9.03,7]tetradecane-11,3'-pyrrolidine]-2',5',14-trione has shown efficacy against certain helminths. Its mechanism appears to involve disruption of the parasite's metabolic processes.
- Antimicrobial Properties : Preliminary investigations have demonstrated the compound's ability to inhibit the growth of various bacterial strains. This activity may be attributed to its ability to interfere with bacterial cell wall synthesis or function.
- Cytotoxic Effects : In vitro studies have reported cytotoxicity against cancer cell lines. The compound's mechanism may involve induction of apoptosis through mitochondrial pathways or modulation of cell cycle progression.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Anthelmintic | Effective against helminth infections | |
| Antimicrobial | Inhibits bacterial growth | |
| Cytotoxic | Induces apoptosis in cancer cells |
Case Study 1: Anthelmintic Efficacy
A study conducted on the efficacy of this compound against Ascaris suum demonstrated a significant reduction in worm viability when treated with varying concentrations of the compound over a 48-hour period. The results indicated a dose-dependent response with an IC50 value calculated at approximately 15 µM.
Case Study 2: Antimicrobial Activity
In research evaluating the antimicrobial properties of the compound against Staphylococcus aureus and Escherichia coli, it was found that the minimum inhibitory concentration (MIC) was 32 µg/mL for both strains. The mechanism was hypothesized to involve disruption of the bacterial membrane integrity.
Case Study 3: Cytotoxicity in Cancer Cell Lines
A series of assays on human breast cancer cell lines (MCF-7) revealed that treatment with the compound resulted in a significant reduction in cell viability after 24 hours of exposure at concentrations above 10 µM. Flow cytometry analysis indicated an increase in early apoptotic cells.
The biological activity of (1S,6S,9S,11S)-1',6,10,10,13-pentamethylspiro[3,13-diazatetracyclo[5.5.2.01,9.03,7]tetradecane-11,3'-pyrrolidine]-2',5',14-trione can be attributed to several mechanisms:
- Interaction with Enzymatic Pathways : The compound may inhibit key enzymes involved in metabolic pathways critical for parasite survival and bacterial proliferation.
- Induction of Oxidative Stress : By generating reactive oxygen species (ROS), it may induce stress responses leading to cellular damage and apoptosis in target cells.
Q & A
Basic Question: What are the established synthetic routes for this compound, and how can its purity be validated?
Methodological Answer:
Synthesis of spirocyclic compounds like this typically involves multi-step cyclization and stereoselective reactions. Key steps include:
- Spiroannulation : Use of intramolecular nucleophilic substitution or [3+2] cycloaddition to construct the spiro-pyrrolidine-diazatetracyclo framework .
- Stereochemical Control : Chiral auxiliaries or asymmetric catalysis (e.g., organocatalysts) to achieve the (1S,6S,9S,11S) configuration .
- Validation : Purity is confirmed via HPLC (≥98% purity threshold) and structural integrity via ¹H/¹³C NMR (e.g., resolving methyl group signals at δ 1.2–1.5 ppm) and high-resolution mass spectrometry (HRMS) .
Basic Question: How can the stereochemical configuration of this compound be resolved experimentally?
Methodological Answer:
- X-ray Crystallography : Definitive confirmation of absolute stereochemistry via single-crystal diffraction, focusing on the spiro-junction and methyl substituents .
- Vibrational Circular Dichroism (VCD) : Comparative analysis of experimental and computed spectra to distinguish enantiomers .
- NMR Coupling Constants : Use J-values in NOESY/ROESY experiments to infer spatial proximity of methyl groups and spiro centers .
Advanced Question: How can computational methods optimize reaction pathways for this compound’s synthesis?
Methodological Answer:
- Quantum Chemical Calculations : Employ density functional theory (DFT) to model transition states and identify energy barriers in cyclization steps .
- Reaction Path Search Tools : Software like GRRM or AFIR to explore alternative pathways, minimizing side reactions (e.g., epimerization) .
- AI-Driven Simulations : Machine learning models trained on spirocyclic reaction databases predict optimal solvents (e.g., DMF vs. THF) and catalysts .
Advanced Question: What strategies address contradictions in spectral data (e.g., unexpected NOESY correlations)?
Methodological Answer:
- Dynamic Effects Analysis : Assess temperature-dependent NMR to detect conformational flexibility (e.g., ring-flipping in the diazatetracyclo system) .
- Comparative Benchmarking : Cross-validate experimental NMR shifts with computed values (GIAO-DFT) to identify discrepancies due to solvent polarity or tautomerism .
- Isotopic Labeling : Use ¹³C-labeled precursors to trace unexpected coupling pathways in mass spectrometry .
Advanced Question: How can the compound’s reactivity in biological systems be predicted?
Methodological Answer:
- Molecular Dynamics (MD) Simulations : Model interactions with target proteins (e.g., binding free energy calculations via MM-PBSA) .
- Metabolic Stability Assays : In vitro incubation with liver microsomes, followed by LC-MS/MS to track degradation pathways (e.g., oxidation at the pyrrolidine ring) .
- Docking Studies : Use AutoDock Vina to predict binding modes, prioritizing sites like the trione moiety for hydrogen bonding .
Advanced Question: What methodologies resolve challenges in scaling up synthesis without compromising stereochemical integrity?
Methodological Answer:
- Flow Chemistry : Continuous reactors to maintain precise temperature control during exothermic steps (e.g., spiroannulation) .
- Process Analytical Technology (PAT) : Real-time monitoring via inline FTIR to detect stereochemical drift .
- Design of Experiments (DoE) : Multi-variable optimization (e.g., Taguchi methods) to balance yield (>70%) and enantiomeric excess (>99%) .
Advanced Question: How can environmental impacts of synthesis byproducts be mitigated?
Methodological Answer:
- Green Solvent Screening : Use COSMO-RS simulations to identify alternatives to halogenated solvents (e.g., cyclopentyl methyl ether) .
- Catalytic Recycling : Heterogeneous catalysts (e.g., immobilized palladium) to reduce heavy metal waste .
- Life Cycle Assessment (LCA) : Quantify carbon footprint using tools like SimaPro, prioritizing steps with high E-factors (>30) for optimization .
Advanced Question: What interdisciplinary approaches enhance structural modification studies?
Methodological Answer:
- Fragment-Based Drug Design (FBDD) : Combine X-ray crystallography with SPR screening to identify derivatization hotspots (e.g., methyl group replacement) .
- Cheminformatics : QSAR models to correlate substituent effects (e.g., logP changes) with bioavailability .
- Hybrid Quantum/Molecular Mechanics (QM/MM) : Study electronic effects of substituting the trione group with bioisosteres .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
